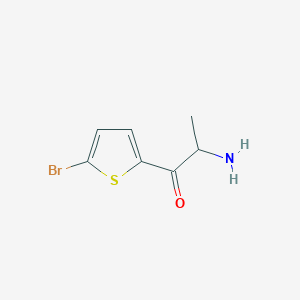
1,4-dimethyl-1H-pyrazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For example, the reaction of 3,5-dimethyl-1H-pyrazole with hydrazine hydrate under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can have significant biological and chemical properties .
Applications De Recherche Scientifique
1,4-Dimethyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-5-ol
- 3,5-Dimethyl-1H-pyrazole
- 1,4-Dimethyl-1H-pyrazole
Uniqueness
1,4-Dimethyl-1H-pyrazol-3-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Numéro CAS |
17826-75-4 |
|---|---|
Formule moléculaire |
C5H8N2O |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
2,4-dimethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H8N2O/c1-4-3-7(2)6-5(4)8/h3H,1-2H3,(H,6,8) |
Clé InChI |
POYXMTCMZAMQAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)


![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)





![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)


![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)

